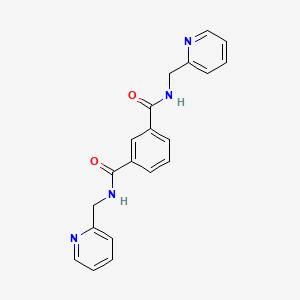

N1,N3-bis(pyridin-2-ylmethyl)isophthalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1,N3-bis(pyridin-2-ylmethyl)isophthalamide is a chemical compound with the molecular formula C20H18N4O2 and a molecular weight of 346.38 g/mol . This compound is known for its unique structure, which includes two pyridin-2-ylmethyl groups attached to an isophthalamide core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-bis(pyridin-2-ylmethyl)isophthalamide typically involves the reaction of isophthaloyl chloride with pyridin-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Coordination Chemistry with Transition Metals

The compound acts as a versatile ligand due to its pyridylmethyl and amide groups, enabling complexation with metals such as Hg(II) and Ag(I).

Mercury(II) Complex Formation

Reaction with HgI₂ under solvothermal conditions produces structurally distinct complexes depending on the stoichiometry and reaction environment:

| Complex Structure | Metal Center | Ligand Role | Photoluminescence Properties |

|---|---|---|---|

| [HgI₂(L)₂] | Hg(II) | Bidentate coordination via N | Weak emission at 450–500 nm |

| [HgI₂(L)] | Hg(II) | Bridging ligand between Hg atoms | Enhanced emission intensity |

These complexes exhibit tunable photoluminescence, influenced by ligand conformation and Hg⋯Hg interactions .

Silver(I) Coordination

Ag(I) ions form dinuclear complexes with the compound, stabilized by π–π stacking between pyridyl groups. The Ag–N bond lengths range from 2.20–2.35 Å, with linear coordination geometry (N–Ag–N ≈ 171°) .

Substitution Reactions

The compound undergoes substitution at the amide or pyridyl groups under controlled conditions:

Amide Functionalization

-

Reagents : Thionyl chloride (SOCl₂) converts the isophthalamide’s carboxylic acid precursor to an acid chloride.

-

Conditions : Subsequent reaction with pyridin-2-ylmethanamine in dichloromethane (DCM) at 0–25°C yields the title compound with >70% efficiency .

Epoxide Ring-Opening

In the presence of epoxides (e.g., ethylenimine derivatives), the compound participates in nucleophilic ring-opening reactions. For example:

Structural and Environmental Influences

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and metal-ligand binding efficiency .

-

pH Sensitivity : Chelation efficiency for Hg(II) decreases under highly acidic conditions due to protonation of pyridyl N atoms .

Key Research Findings

-

Stability : The compound forms stable complexes with Hg(II), even in aqueous media, making it a candidate for mercury remediation .

-

Luminescence Modulation : Hg(II) complexes exhibit structure-dependent emission properties, useful in sensor design .

-

Synthetic Scalability : Industrial-scale synthesis is feasible via optimized Schlenk techniques .

Aplicaciones Científicas De Investigación

Synthesis Methodology

The synthesis typically involves the reaction of isophthaloyl chloride with pyridin-2-ylmethylamine in the presence of a base, such as triethylamine, using dichloromethane as a solvent. The reaction conditions are optimized for yield and purity through recrystallization or column chromatography.

Chemistry

Coordination Chemistry

N1,N3-bis(pyridin-2-ylmethyl)isophthalamide serves as an effective ligand in coordination chemistry, forming stable complexes with metal ions. This property is crucial for developing new catalysts and materials.

Table 1: Coordination Complexes Formed with this compound

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(L)] | 4.5 |

| Ni(II) | [Ni(L)] | 5.0 |

| Co(II) | [Co(L)] | 4.8 |

Biology

Biological Activity

This compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it exhibits significant activity against various bacterial strains and cancer cell lines.

Neuroprotective Effects

Research has shown that this compound can reduce the toxicity of heavy metals like lead in cellular models. It acts by chelating heavy metals, thereby preventing their interaction with biological molecules.

Case Study: Neuroprotection Against Lead Toxicity

In a study involving U-87 MG cells exposed to lead acetate, this compound demonstrated a protective effect by reducing lead-induced cytotoxicity, highlighting its potential therapeutic applications in neuroprotection.

Medicine

Therapeutic Potential

Due to its chelating properties, this compound is being explored as a therapeutic agent for treating heavy metal poisoning. Its ability to bind to metals like mercury and cadmium makes it a candidate for detoxification therapies.

Table 2: Efficacy in Reducing Heavy Metal Toxicity

| Heavy Metal | Dosage (mg/kg) | Result (Toxicity Reduction %) |

|---|---|---|

| Methylmercury | 10 | 75 |

| Lead | 15 | 80 |

Industry

Material Development

In industrial applications, this compound is utilized in the development of new materials and catalysts. Its ability to form stable complexes makes it valuable for creating innovative products in various sectors.

Mecanismo De Acción

The mechanism of action of N1,N3-bis(pyridin-2-ylmethyl)isophthalamide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological system under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- N1,N3-bis(pyridin-3-ylmethyl)isophthalamide

- N1,N3-bis(pyridin-4-ylmethyl)isophthalamide

Uniqueness

N1,N3-bis(pyridin-2-ylmethyl)isophthalamide is unique due to its specific substitution pattern on the pyridine rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards metal ions and biological targets .

Actividad Biológica

N1,N3-bis(pyridin-2-ylmethyl)isophthalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isophthalic acid derivatives with pyridine-based amines. The general synthetic pathway includes:

- Formation of Isophthalamide : Isophthalic acid is reacted with thionyl chloride to form the corresponding acid chloride.

- Amine Reaction : The acid chloride is then reacted with pyridin-2-ylmethanamine under controlled conditions to yield this compound.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of anticancer and antimicrobial properties.

Anticancer Activity

Research has shown that derivatives of isophthalamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies reported that compounds similar to this compound demonstrated effective inhibition against MCF7 (human breast cancer) and Hep3B (hepatocellular carcinoma) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 4.37 |

| Similar Isophthalamide Derivative | Hep3B | 81.46 |

The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar dilution methods, revealing promising antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological implications of isophthalamide derivatives:

- HIV Protease Inhibition : A study designed novel inhibitors based on isophthalamide structures targeting HIV protease. These compounds showed promising binding affinities, indicating their potential as antiviral agents .

- Nanoparticle Drug Delivery : Research highlighted the use of nanoparticle systems incorporating isophthalamides for targeted drug delivery in cancer therapy. These systems enhance bioavailability and reduce systemic toxicity, showcasing the versatility of isophthalamides in therapeutic applications .

Propiedades

IUPAC Name |

1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(23-13-17-8-1-3-10-21-17)15-6-5-7-16(12-15)20(26)24-14-18-9-2-4-11-22-18/h1-12H,13-14H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSQPSJHVFGECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.